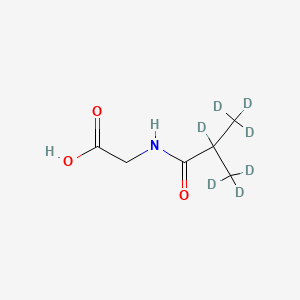
N-Isobutyryl-d7-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isobutyryl-d7-glycine is a deuterated compound of N-Isobutyryl-glycine. Deuterated compounds are those in which hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Isobutyryl-d7-glycine involves a series of chemical reactions. One common method is the deuteration of N-Isobutyryl-glycine. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The compound is often produced in specialized facilities equipped to handle deuterated chemicals .
Chemical Reactions Analysis
Types of Reactions
N-Isobutyryl-d7-glycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce deuterated carboxylic acids, while reduction may yield deuterated amines .
Scientific Research Applications
N-Isobutyryl-d7-glycine has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.
Biology: Employed in metabolic studies to understand biochemical pathways.
Medicine: Utilized in drug development to study pharmacokinetics and pharmacodynamics.
Industry: Applied in the production of deuterated drugs and other specialized chemicals
Mechanism of Action
The mechanism of action of N-Isobutyryl-d7-glycine involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms in the compound allow researchers to track its movement and interactions within biological systems. This helps in understanding the molecular targets and pathways involved in various processes .
Comparison with Similar Compounds
Similar Compounds
N-Isobutyryl-glycine: The non-deuterated form of N-Isobutyryl-d7-glycine.
Deuterated Amino Acids: Other amino acids labeled with deuterium, such as deuterated alanine and deuterated glycine
Uniqueness
This compound is unique due to its specific deuteration pattern, which makes it particularly useful in studies requiring precise tracking of metabolic pathways. Its stability and incorporation into various biochemical processes make it a valuable tool in scientific research .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-[[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/i1D3,2D3,4D |
InChI Key |
DCICDMMXFIELDF-UAVYNJCWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)NCC(=O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















